molecular formula C9H10O2 B151883 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE CAS No. 125604-06-0

1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE

Cat. No.: B151883
CAS No.: 125604-06-0
M. Wt: 150.17 g/mol
InChI Key: HVDBVWZKUQYGPL-UHFFFAOYSA-N
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Description

1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE can be synthesized through several methods. One common synthetic route involves the reaction of 3-(hydroxymethyl)benzaldehyde with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide[][3].

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride[][3].

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides[][3].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide[][3].

Major Products:

    Oxidation: 3-(Carboxymethyl)phenyl ethanone.

    Reduction: 1-[3-(Hydroxymethyl)phenyl]ethanol.

    Substitution: 1-[3-(Alkoxymethyl)phenyl]ethanone[][3].

Mechanism of Action

The mechanism of action of 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific context and application.

Comparison with Similar Compounds

1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

1-[3-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDBVWZKUQYGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566700
Record name 1-[3-(Hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125604-06-0
Record name 1-[3-(Hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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